molecular formula C13H16N4OS B7185455 N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-1-methylpyrazole-4-carboxamide

N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-1-methylpyrazole-4-carboxamide

Cat. No.: B7185455
M. Wt: 276.36 g/mol
InChI Key: UPOIJZZZUIBNPA-UHFFFAOYSA-N
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Description

N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-1-methylpyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a thiazole ring, and a pyrazole carboxamide moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-8-7-19-13(15-8)11(9-3-4-9)16-12(18)10-5-14-17(2)6-10/h5-7,9,11H,3-4H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOIJZZZUIBNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C2CC2)NC(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-1-methylpyrazole-4-carboxamide typically involves multiple steps. One common method starts with the reaction of cyclopropylamine with 4-methyl-2-bromothiazole to form N-cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methylamine. This intermediate is then reacted with 1-methylpyrazole-4-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-1-methylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like sodium hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-1-methylpyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-1-methylpyrazole-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide
  • N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-1-(1,1-dioxothian-3-yl)methanesulfonamide .

Uniqueness

What sets N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-1-methylpyrazole-4-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

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